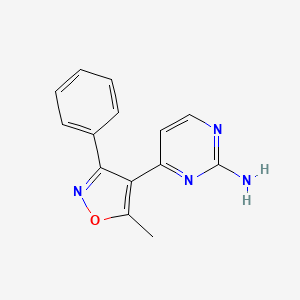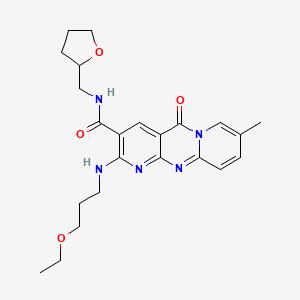
4-(5-Methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine
説明
4-(5-methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine is a member of the class of isoxazoles carrying phenyl, 2-aminopyrimidin-4-yl and methyl substituents at positions 3, 4 and 5 respectively. It is a member of isoxazoles and an aminopyrimidine.
科学的研究の応用
Synthesis and Biological Activity
4-(5-Methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine has been explored for its role in the synthesis of various heterocyclic compounds. Research has shown the potential of these compounds in biological activities, including insecticidal and antibacterial properties. For instance, Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Antifungal and Antibacterial Applications
Several studies have focused on the antifungal and antibacterial capabilities of derivatives of pyrimidin-2-amine. For example, research by Mallikarjunaswamy, Bhadregowda, and Mallesha (2013) synthesized pyrimidine salts and evaluated their in vitro antibacterial and antifungal activities (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Antioxidant Properties
Research into the antioxidant activity of pyrimidine derivatives has been conducted, highlighting the potential of these compounds in this area. Kotaiah et al. (2012) studied the synthesis and antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, demonstrating significant radical scavenging activities (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Potential in Cancer Research
The potential application of pyrimidin-2-amine derivatives in cancer research is a significant area of interest. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, finding promising results in cytotoxic activities against cancer cell lines (Rahmouni et al., 2016).
Antiviral Applications
The antiviral potential of pyrimidin-2-amine derivatives has also been explored. Tantawy et al. (2012) synthesized a new series of pyrazole derivatives and evaluated their antiviral activity against herpes simplex virus, demonstrating strong antiviral activity in some compounds (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
特性
CAS番号 |
264256-23-7 |
|---|---|
分子式 |
C14H12N4O |
分子量 |
252.27 g/mol |
IUPAC名 |
4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H12N4O/c1-9-12(11-7-8-16-14(15)17-11)13(18-19-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,15,16,17) |
InChIキー |
XWMBSXFOZPVNQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NC=C3)N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NC=C3)N |
溶解性 |
33.8 [ug/mL] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B1227639.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1227641.png)
![6-Phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane]](/img/structure/B1227647.png)


![N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B1227653.png)

![N-[(4-chlorophenyl)methyl]-4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B1227655.png)
![7-[[2-(4-Chloro-3-methyl-1-pyrazolyl)-1-oxopropyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1227656.png)
![1,7,7-trimethyl-N'-(4-nitrophenyl)-2-oxo-4-bicyclo[2.2.1]heptanecarbohydrazide](/img/structure/B1227658.png)
![2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester](/img/structure/B1227659.png)
![5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1227664.png)
![3-({4'-[(1-Amino-4-sulfonatonaphthalen-2-yl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxynaphthalene-1-sulfonate](/img/structure/B1227665.png)
![2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide](/img/structure/B1227667.png)